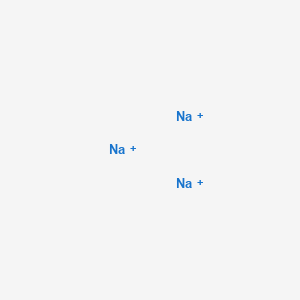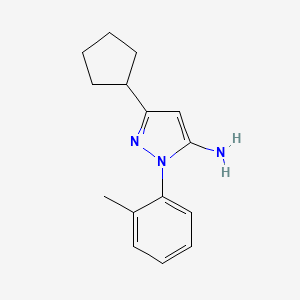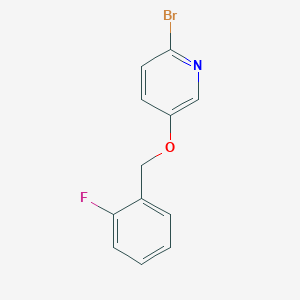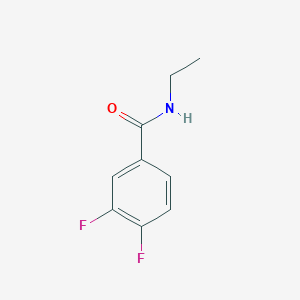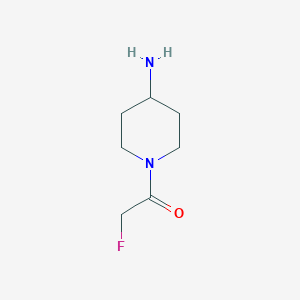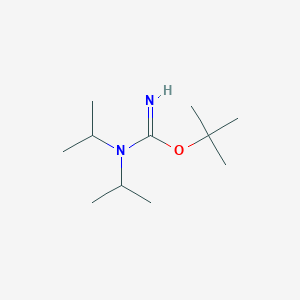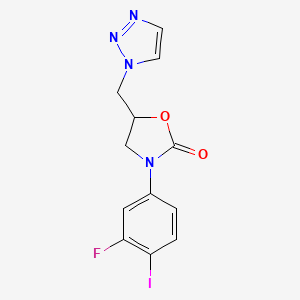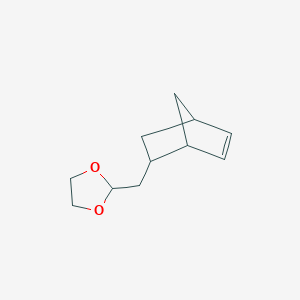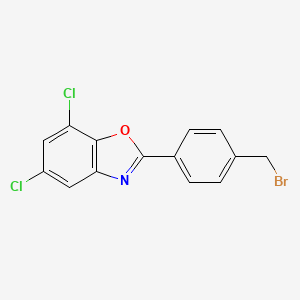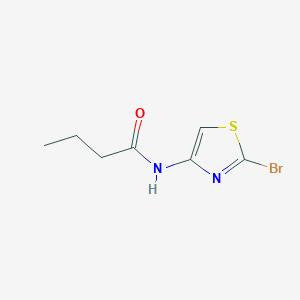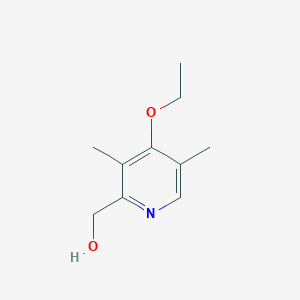
(4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol is an organic compound with the molecular formula C10H15NO2. It is a derivative of pyridine, a heterocyclic aromatic compound. This compound is characterized by the presence of an ethoxy group at the 4-position, two methyl groups at the 3- and 5-positions, and a hydroxymethyl group at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol typically involves the alkylation of 3,5-dimethyl-2-pyridinemethanol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 4-Ethoxy-3,5-dimethyl-2-pyridinecarboxylic acid.
Reduction: this compound.
Substitution: Various substituted pyridylmethanol derivatives depending on the nucleophile used.
科学的研究の応用
(4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
作用機序
The mechanism of action of (4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxy and methyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets.
類似化合物との比較
Similar Compounds
- 4-Methoxy-3,5-dimethyl-2-pyridylmethanol
- 4-Chloro-3,5-dimethyl-2-pyridylmethanol
- 4-Bromo-3,5-dimethyl-2-pyridylmethanol
Uniqueness
(4-Ethoxy-3,5-dimethylpyridin-2-yl)methanol is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties compared to its analogs. This difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.
特性
分子式 |
C10H15NO2 |
|---|---|
分子量 |
181.23 g/mol |
IUPAC名 |
(4-ethoxy-3,5-dimethylpyridin-2-yl)methanol |
InChI |
InChI=1S/C10H15NO2/c1-4-13-10-7(2)5-11-9(6-12)8(10)3/h5,12H,4,6H2,1-3H3 |
InChIキー |
NKRCULYBODYSHA-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C(=NC=C1C)CO)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
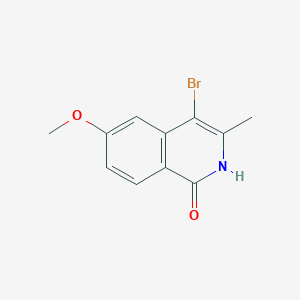
![Carbamic acid,[2-amino-5-propyl-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8492372.png)
![tert-butyl 4-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-6-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8492378.png)
